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molecular formula C11H10FN3O B8423739 1-(o-Fluorobenzyl)-imidazole-4-carboxamide

1-(o-Fluorobenzyl)-imidazole-4-carboxamide

Cat. No. B8423739
M. Wt: 219.21 g/mol
InChI Key: MBSOYZNJABULLX-UHFFFAOYSA-N
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Patent
US04851424

Procedure details

4.0 g of 1-(o-fluorobenzyl)-imidazole-4-carboxylic acid methyl ester are dissolved in 80 ml of methanol and transferred to an autoclave. 20.0 g of ammonia are introduced under pressure and the whole is heated at 100° for 19 hours. When the excess ammonia has been blown off, the resulting product is filtered off and recrystallised from ethanol. 1-(o-fluorobenzyl)-imidazole-4-carboxamide having a melting point of 204°-205° is obtained.
Name
1-(o-fluorobenzyl)-imidazole-4-carboxylic acid methyl ester
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]=[CH:7][N:8]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[F:17])[CH:9]=1)=O.[NH3:18]>CO>[F:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[CH2:10][N:8]1[CH:9]=[C:5]([C:3]([NH2:18])=[O:2])[N:6]=[CH:7]1

Inputs

Step One
Name
1-(o-fluorobenzyl)-imidazole-4-carboxylic acid methyl ester
Quantity
4 g
Type
reactant
Smiles
COC(=O)C=1N=CN(C1)CC1=C(C=CC=C1)F
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole is heated at 100° for 19 hours
Duration
19 h
FILTRATION
Type
FILTRATION
Details
the resulting product is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN2C=NC(=C2)C(=O)N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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